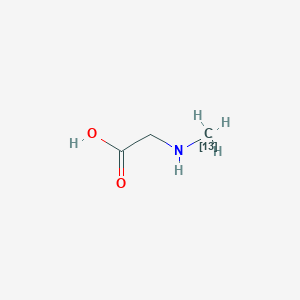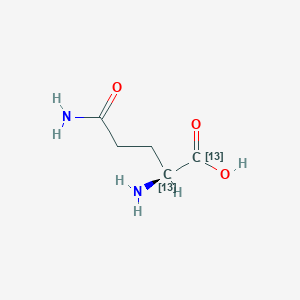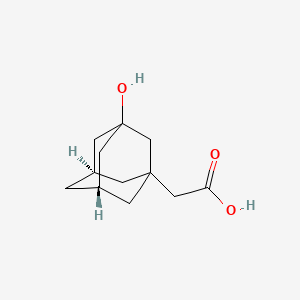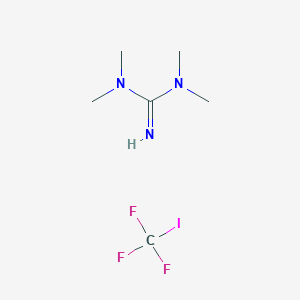
Bis(ethylcyclopentadienyl)cobalt(II), packaged for use in deposition systems
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is (EtCp)₂Co , and its CAS Number is 55940-05-1 .
- The molecular weight of cobaltocene is 245.23 g/mol .
- It is commonly referred to as 1,1’-Diethylcobaltocene .
- Cobaltocene has applications in various fields, including polymer synthesis, cobalt nanomaterials, and redox flow batteries .
Bis(ethylcyclopentadienyl)cobalt(II): , belongs to the class of organometallic compounds.
Preparation Methods
- Cobaltocene can be synthesized through various routes, including:
Direct Synthesis: Reacting cobalt metal with ethylcyclopentadiene under controlled conditions.
Reduction of Cobalt(III) Precursors: Using reducing agents like sodium amalgam or lithium aluminum hydride.
- Industrial production methods may involve large-scale batch reactions or continuous flow processes.
Chemical Reactions Analysis
- Cobaltocene undergoes several reactions:
Oxidation: It can be oxidized to cobaltocene cation (CoCp₂⁺).
Reduction: Cobaltocene can act as a one-electron reducing agent.
Substitution: It can undergo ligand substitution reactions.
- Common reagents include oxidants (e.g., halogens), reducing agents, and Lewis acids.
- Major products include cobaltocene cation, cobaltocene anion, and substituted cobaltocenes.
Scientific Research Applications
Chemistry: Cobaltocene serves as a catalyst in organic synthesis, including controlled radical polymerization.
Biology: It has applications in bioinorganic chemistry and enzyme mimetics.
Medicine: Cobaltocene derivatives are investigated for potential therapeutic uses.
Industry: Used in thin film deposition, especially in redox flow batteries.
Mechanism of Action
- Cobaltocene’s effects arise from its redox properties.
- It participates in electron transfer reactions, influencing various processes.
- Molecular targets include enzymes, metalloenzymes, and redox-active species.
Comparison with Similar Compounds
- Cobaltocene is unique due to its sandwich-like structure and redox activity.
- Similar compounds include ferrocene (iron-based) and nickelocene (nickel-based) .
Properties
Molecular Formula |
C14H18Co |
|---|---|
Molecular Weight |
245.23 g/mol |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI Key |
YHCQFTZSIGZRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)





![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)





![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
